Indacaterol N-Glucuronide is a significant metabolite of indacaterol, an inhaled long-acting beta-2 adrenergic agonist primarily used in the treatment of chronic obstructive pulmonary disease and asthma. Indacaterol itself is characterized by its rapid onset and prolonged action, making it a critical component in respiratory therapies. The N-glucuronide form represents one of the pathways through which indacaterol is metabolized in the human body.
Indacaterol was developed by Novartis and received approval from the European Medicines Agency on November 30, 2009, and from the U.S. Food and Drug Administration on July 1, 2011. It is marketed under various brand names, including Onbrez and Arcapta Neohaler . The N-glucuronide derivative is formed during the metabolism of indacaterol, primarily through conjugation reactions involving UDP-glucuronosyltransferases .
The synthesis of indacaterol N-Glucuronide occurs naturally in the human body as part of the metabolic pathway for indacaterol. The primary method involves the conjugation of indacaterol with glucuronic acid, facilitated by specific enzymes known as UDP-glucuronosyltransferases (UGTs). In particular, UGT1A1 has been identified as a key enzyme responsible for this glucuronidation process .
The metabolic process begins with the hydroxylation of indacaterol, followed by its conjugation with glucuronic acid to form indacaterol N-Glucuronide. This reaction typically occurs in the liver and results in increased solubility and excretion efficiency of the compound .
Indacaterol N-Glucuronide has a complex structure derived from its parent compound, incorporating both the indacaterol moiety and glucuronic acid. Its detailed molecular structure can be analyzed using various techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
The molecular formula indicates that it contains 30 carbon atoms, 36 hydrogen atoms, 2 nitrogen atoms, and 9 oxygen atoms. The molecular weight of 568.62 g/mol reflects its size and complexity compared to its parent compound .
Indacaterol N-Glucuronide is primarily formed through metabolic reactions involving:
These reactions are catalyzed by various cytochrome P450 enzymes (notably CYP3A4) for hydroxylation and UGTs for glucuronidation .
The efficiency of these metabolic pathways can vary based on genetic factors affecting enzyme activity. Studies have shown that over 90% of administered indacaterol is recovered from excreta, predominantly as unchanged drug and its metabolites .
Indacaterol exerts its therapeutic effects by activating beta-2 adrenergic receptors in bronchial smooth muscle, leading to relaxation and bronchodilation. The formation of indacaterol N-Glucuronide does not contribute directly to pharmacological activity but plays a crucial role in drug clearance and metabolism.
The pharmacokinetics indicate that after administration, peak plasma concentrations are reached approximately 15 minutes post-inhalation. The bioavailability is around 43-45%, reflecting efficient absorption despite extensive first-pass metabolism .
Indacaterol N-Glucuronide is typically characterized by its solubility in aqueous solutions due to the presence of glucuronic acid. This property enhances its excretion via renal pathways.
The compound's stability under physiological conditions allows it to serve effectively as a metabolite for drug clearance. Its interactions with various biological systems are influenced by its structural characteristics, including hydrogen bonding capabilities due to hydroxyl groups present in both indacaterol and glucuronic acid .
Indacaterol N-Glucuronide serves primarily as a biomarker for studying the metabolism of indacaterol in clinical pharmacokinetic studies. Understanding this metabolite's formation provides insights into individual variations in drug response and potential side effects associated with indacaterol therapy. Additionally, it can be utilized in research focused on optimizing dosing regimens for patients with chronic respiratory conditions .
Indacaterol undergoes extensive Phase II metabolism via glucuronidation, with N-glucuronide formation representing a significant biotransformation pathway. This reaction involves the covalent linkage of glucuronic acid (derived from uridine diphosphate glucuronic acid, UDPGA) to the secondary amine group of indacaterol's 2-amino substituent. The reaction is catalyzed by microsomal UDP-glucuronosyltransferases (UGTs) and results in a quaternary ammonium glucuronide metabolite with enhanced hydrophilicity. Structural elucidation studies confirm that the N-glucuronide (designated as metabolite P37.7) retains the intact indacaterol scaffold while adding a glucuronyl moiety (molecular weight increase of 176 Da), facilitating biliary excretion. In human metabolism studies, this conjugate accounts for approximately 3-5% of total circulating metabolites in serum, with higher proportions observed in fecal matter due to enterohepatic circulation [7].
The N-glucuronidation of indacaterol is primarily mediated by hepatically expressed UGT isoforms, with significant contributions from extrahepatic enzymes. In vitro studies using recombinant human UGTs and chemical inhibition assays demonstrate:
Table 1: UGT Isoform Contributions to Indacaterol N-Glucuronidation
UGT Isoform | Relative Activity (%) | Hepatic Expression Level | Impact of Genetic Polymorphisms |
---|---|---|---|
UGT1A3 | 100 ± 12 (Reference) | Moderate (15-20% of UGTs) | Mild reduction (rs6431625) |
UGT1A1 | 62 ± 8 | High (25-30% of UGTs) | Severe reduction (*28 allele) |
UGT2B10 | 38 ± 6 | Low (3-5% of UGTs) | Not characterized |
UGT1A4 | <5 | Moderate (10-15% of UGTs) | None significant |
Expression data derived from quantitative proteomics of human liver microsomes [9]. Activity measured as pmol/min/mg protein.
Indacaterol metabolism features competing pathways between N-glucuronidation (amine conjugation) and O-glucuronidation (phenolic conjugation), with distinct biochemical mechanisms and kinetics:
Table 2: Characteristics of N-Glucuronide vs. O-Glucuronide Metabolites of Indacaterol
Property | N-Glucuronide (P37.7) | 8-O-Glucuronide (P37) |
---|---|---|
Formation Rate | 175 pmol/min/mg protein | 820 pmol/min/mg protein |
Primary UGT Isoforms | UGT1A3 > UGT1A1 > UGT2B10 | UGT1A9 > UGT2B7 > UGT1A7 |
Chemical Stability | Acid-labile | Stable at physiological pH |
Major Excretion Route | Biliary (feces) | Renal (urine) |
Plasma AUC Contribution | 4-13% of total radioactivity | 8-22% of total radioactivity |
Data compiled from human hepatocyte and microsomal studies [5] [7].
Enzyme kinetics of indacaterol N-glucuronidation follow biphasic Michaelis-Menten kinetics, indicating involvement of multiple enzymes or allosteric regulation:
The intrinsic clearance (CLint) for N-glucuronidation (Vmax/Km) is 4.65 mL/min/mg protein for the high-affinity pathway and 1.12 mL/min/mg protein for the low-affinity pathway. Chemical inhibition with hecogenin (UGT1A3 inhibitor) reduces clearance by 78%, confirming UGT1A3 dominance. Notably, indacaterol concentrations exceeding 200 µM exhibit substrate inhibition kinetics, possibly due to unproductive binding at UGT allosteric sites [5] [7].
Significant interspecies differences exist in indacaterol N-glucuronidation capacity, impacting preclinical-to-clinical translation:
Table 3: Interspecies Variability in Indacaterol N-Glucuronidation Kinetics
Species | Km (µM) | Vmax (pmol/min/mg) | CLint (mL/min/mg) | Relative Activity (%) |
---|---|---|---|---|
Human | 18.3 ± 3.1 | 85 ± 7 | 4.65 | 100 (Reference) |
Cynomolgus Monkey | 22.1 ± 4.2 | 67 ± 6 | 3.03 | 65 ± 8 |
Rat | 42.5 ± 5.7 | 15 ± 2 | 0.35 | 8 ± 1 |
Dog | Not quantifiable | <5 | <0.05 | <2 |
Mouse | 210 ± 25 | 22 ± 3 | 0.10 | 2 ± 0.4 |
Data derived from liver microsomal incubations at 100 µM indacaterol concentration [5].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2